molecular formula C16H30O B1676871 Muscone CAS No. 541-91-3

Muscone

Cat. No. B1676871
CAS RN: 541-91-3
M. Wt: 238.41 g/mol
InChI Key: ALHUZKCOMYUFRB-UHFFFAOYSA-N
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Description

Muscone is an organic compound that is the primary contributor to the odor of musk . It is also known as muskone or 3-methylcyclopentadecanone . This compound is obtained from musk, a glandular secretion of the musk deer . It has been used in perfumery and medicine for thousands of years .


Synthesis Analysis

This compound has been synthesized as the pure (−)-enantiomer as well as the racemate . One asymmetric synthesis of (−)-muscone begins with commercially available (+)-citronellal, and forms the 15-membered ring via ring-closing metathesis .


Molecular Structure Analysis

The chemical structure of this compound was first elucidated by Leopold Ružička . It is a 15-membered ring ketone with one methyl substituent in the 3-position . It is an oily liquid that is found naturally as the (−)-enantiomer, ®-3-methylcyclopentadecanone .


Chemical Reactions Analysis

This compound has been found to exert inhibitory effects on Ang II-induced cardiac hypertrophy and cardiac injury in mice . It attenuates cardiac injury by reducing the secretion of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory cytokines .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C16H30O and a molecular weight of 238.41 . It is almost insoluble in water, soluble in alcohol and oils . When heated, it is a liquid, colorless, and viscous .

Scientific Research Applications

Pharmacological Effects and Mechanisms

Muscone, primarily obtained from musk, exhibits numerous pharmacological activities. It is beneficial in treating various conditions, including neurological disorders, chronic inflammation, ischemia-reperfusion injury, and certain types of cancer. This compound's pharmacological effects are attributed to its actions in promoting cell proliferation, angiogenesis, reducing apoptosis, inflammation, and improving cell viability. Despite extensive research, some mechanisms of this compound's action, especially in cancer treatment, require further elucidation (Wang et al., 2020).

Cardiovascular Benefits

Studies have demonstrated this compound's effectiveness in improving cardiac function and attenuating myocardial remodeling post-myocardial infarction (MI). It works by reducing myocardial fibrosis, collagen deposition, and inhibiting inflammatory responses. This compound's role in enhancing cardiac function, exercise tolerance, and reducing myocardial apoptosis and inflammation has been highlighted in these studies (Wang et al., 2014).

Stem Cell Research

This compound significantly promotes the proliferation, migration, and adipogenic differentiation of human gingival mesenchymal stem cells (GMSCs), making it a potential candidate for tissue engineering and regenerative medicine applications. Its effect is mediated through the inhibition of the Wnt/β-catenin signaling pathway (Yuan et al., 2019).

Ischemia-Reperfusion Injury

Research has shown that this compound can protect cardiac myocytes from ischemia-reperfusion injury. It does so by decreasing oxidative stress, apoptosis, and improving cellular viability, indicating its therapeutic potential in ischemia-related injuries (Wu et al., 2011).

Anti-Cancer Properties

This compound has been studied for its role in inhibiting cancer growth, particularly in liver cancer. It induces apoptosis and autophagy in liver cancer cells through various molecular pathways, suggesting its potential as an anti-cancer agent [(Qi et al., 2020)](Qi et al., 2020).

Osteoclastogenesis and Bone Health

This compound has been shown to alleviate ovariectomy-induced bone loss and inhibit osteoclastogenesis. It affects the TNF receptor-associated factor 6-mediated signaling pathways, suggesting its utility in treating postmenopausal osteoporosis and related bone health issues (Zhai et al., 2020).

Skin Flap Survival and Wound Healing

Studies indicate that this compound can enhance the survival of random skin flaps in rats. It increases blood flow, reduces ischemia-reperfusion injury, and supports angiogenesis and tissue repair, thus having implications in reconstructive surgery and wound healing (Kailiang et al., 2015).

Blood-Brain Barrier Permeability

This compound can penetrate the blood-brain barrier, offering a basis for its effectiveness in treating brain disorders. Its ability to distribute into the brain highlights its potential in neuropharmacology and treatment of central nervous system disorders (Chen et al., 2004).

Transdermal Penetration Enhancer

This compound has been investigated for its ability to enhance the transdermal penetration of drugs. It interacts with the stratum corneum lipids, increasing their disorder and fluidity, which could make it useful in topical drug delivery systems (Wang et al., 2021).

Inflammatory Pain Management

This compound demonstrates effectiveness in inhibiting microglial activation-mediated inflammatory responses, thus alleviating inflammatory pain. It does so by modulating pathways like NOX4/JAK2-STAT3 and NLRP3 inflammasome, which has implications for pain management (Yu et al., 2020).

Mechanism of Action

Target of Action

Muscone, a natural bioactive musk constituent, primarily targets the VEGF/PI3K/Akt/MAPK signaling pathways . These pathways play a crucial role in angiogenesis, which is a significant contributor to breast cancer metastasis . This compound also targets the STAT3, MAPK, and TGF-β/SMAD signaling pathways , which are involved in cardiac hypertrophy .

Mode of Action

This compound interacts with its targets by suppressing the phosphorylation of members of the VEGF/PI3K/Akt/MAPK axis . It works synergistically with a VEGFR2 inhibitor, an Akt inhibitor, and a MAPK inhibitor to further inhibit tube formation . In the case of cardiac hypertrophy, this compound exerts inhibitory effects by reducing the secretion of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory cytokines .

Biochemical Pathways

This compound affects the VEGF/PI3K/Akt/MAPK signaling pathways and the STAT3, MAPK, and TGF-β/SMAD signaling pathways . These pathways are involved in tumor angiogenesis and cardiac hypertrophy, respectively . By modulating these pathways, this compound can suppress tumor angiogenesis and attenuate cardiac hypertrophy .

Pharmacokinetics

It is known that this compound is the main detection indicator in the quality control of musk . The common analytical method for detecting this compound is Gas Chromatography (GC), and researchers have established novel and convenient methods such as HPLC-RI, RP-UPLC-ELSD, and Single-Sweep Polarography .

Result of Action

This compound suppresses breast cancer progression via tumor angiogenic inhibition in cellular and animal models . It inhibits breast cancer cell proliferation and migration as well as tumor cell-conditioned medium-based endothelial cell proliferation and migration . In the context of cardiac hypertrophy, this compound exerts cardio-protective effects by inhibiting phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways .

Action Environment

Environmental factors can influence the action of this compound. For instance, the this compound content in musk secreted by Alpine musk deer was found to be correlated with age . The this compound content of adults was significantly higher than in older individuals . Health condition also influences this compound’s action, with healthy males having significantly higher this compound content than weaker ones . Mating history or captive environment had an insignificant effect on this compound content .

Future Directions

Muscone has been recognized for its therapeutic effects in various disorders and diseases . Recent studies have shown that this compound can improve spinal cord injury by activating the angiogenin/plexin-B2 axis . It also promotes the adipogenic differentiation of human gingival mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway . These findings suggest potential future directions for the use of this compound in medical treatments.

Biochemical Analysis

Biochemical Properties

Muscone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the human musk receptors OR5AN1 and OR1A1. This compound activates these receptors at nanomolar concentrations, leading to robust responses. The interaction involves hydrogen-bond formation from tyrosine-258 and hydrophobic interactions with surrounding aromatic residues in the receptor . Additionally, this compound has been shown to influence the phosphorylation of key proteins in the VEGF/PI3K/Akt/MAPK signaling pathways, which are crucial for cellular processes such as angiogenesis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In breast cancer cells, this compound has been found to suppress tumor progression by inhibiting angiogenesis through the VEGF/PI3K/Akt/MAPK signaling pathways . It also inhibits the proliferation and migration of endothelial cells and tumor cells. In cardiac myocytes, this compound attenuates angiotensin II-induced cardiac hypertrophy by inhibiting the STAT3, MAPK, and TGF-β/SMAD signaling pathways . Furthermore, this compound has neuroprotective effects, reducing oxidative stress and apoptosis in ischemia-reperfusion injury models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and subsequent modulation of signaling pathways. This compound binds to the human musk receptors OR5AN1 and OR1A1, leading to receptor activation and downstream signaling . In cancer cells, this compound inhibits the phosphorylation of VEGF/PI3K/Akt/MAPK pathway members, thereby suppressing angiogenesis and tumor growth . In cardiac cells, this compound inhibits the phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways, reducing cardiac hypertrophy and injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to maintain its stability and efficacy in long-term studies. For example, in a study using an AAV-delivered this compound-induced transgene system, this compound enabled remote, dose- and exposure-time-dependent control of gene expression in mice for at least 20 weeks . This indicates that this compound can provide sustained therapeutic effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In breast cancer models, this compound exhibited a dose-dependent inhibition of tumor angiogenesis and progression . Higher doses of this compound were more effective in suppressing tumor growth and reducing microvessel density. In cardiac hypertrophy models, this compound at a dose of 2 mg/kg/day significantly attenuated cardiac hypertrophy and injury without causing toxicity or adverse effects . These findings suggest that this compound has a favorable safety profile at therapeutic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. In cardiac cells, this compound inhibits the phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways, which are involved in cardiac hypertrophy and injury . In cancer cells, this compound modulates the VEGF/PI3K/Akt/MAPK signaling pathways, affecting angiogenesis and tumor progression . These interactions highlight the role of this compound in regulating metabolic flux and cellular responses.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. Studies have shown that this compound can enhance the transport of other compounds, such as geniposide, across the human nasal epithelial cell monolayer by increasing cell membrane fluidity and disassembling tight junctions . This suggests that this compound can influence its own transport and distribution by modulating cellular barriers and enhancing permeability.

Subcellular Localization

The subcellular localization of this compound and its effects on activity and function have been investigated in various studies. This compound has been shown to activate the angiogenin/plexin-B2 axis, which involves the nuclear translocation of angiogenin and subsequent stimulation of ribosomal RNA transcription . This indicates that this compound can influence subcellular localization and gene expression by modulating specific signaling pathways and targeting signals.

properties

IUPAC Name

3-methylcyclopentadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUZKCOMYUFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052192
Record name 3-Methylcyclopentadecan-1-one
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma
Record name Muskone
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Record name 3-Methyl-1-cyclopentadecanone
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Boiling Point

329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg
Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
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Solubility

Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
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Record name 3-Methyl-1-cyclopentadecanone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/
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Density

0.9921 g/cu cm @ 17 °C
Record name MUSKONE
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Color/Form

YELLOW

CAS RN

541-91-3
Record name (±)-Muscone
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Record name Muskone
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Record name Cyclopentadecanone, 3-methyl-
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Record name 3-Methylcyclopentadecan-1-one
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Record name MUSCONE, (±)-
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Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
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Melting Point

8.60 °C. @ 760.00 mm Hg
Record name 3-Methylcyclopentadecanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In 10 ml of dried diethyl ether was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution at -78° C. The mixture was allowed to react at that temperature for 15 hours, and 12 ml of a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution was added thereto. The reaction mixture was extracted with diethyl ether, and the extracted product was purified by silica gel column chromatography using hexane/ethyl acetate (45:1 by volume) to obtain muscone in a chemical yield of 57 mol %. The resulting muscone was R-form having an optical rotation of -11.6° (at 21° C., c 5.03, MeOH) and an optical purity of 99%ee.
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Synthesis routes and methods II

Procedure details

In 10 ml of dried toluene was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution, followed by allowing the reaction to proceed at a temperature from -78° C. to -60° C. for 15 hours. Thereafter, the same procedures as in Example 14 were followed to obtain muscone in a chemical yield of 89 mol %. The resulting muscone was R-form having an optical rotation of -12.0° (at 21° C., c 5.07, MeOH) and an optical purity of 100%ee.
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5 mmol
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Synthesis routes and methods III

Procedure details

The solution was cooled to -78° C., and a solution of 0.3604 g (1.62 mmol) of 2-cyclopentadecenone in 1 ml of toluene was added thereto dropwise, followed by stirring at -78° C. for 17 hours. To the reaction mixture was added 4 ml of a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution, followed by heating up to room temperature. The aqueous layer was removed, and the organic layer was washed successively with a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution, a 5% hydrochloric acid aqueous solution, a saturated sodium chloride aqueous solution, and a saturated sodium carbonate aqueous solution, and dried over sodium sulfate. The toluene was removed by distillation, and the residue was purified by silica gel column chromatography using hexane/ethyl acetate (40:1 by volume) as an eluent and then distilled under reduced pressure to obtain an optically active muscone. The yield, optical rotation, optical purity, and stereochemistry of the product were determined, and the results obtained are shown in Table 1.
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Synthesis routes and methods IV

Procedure details

In 10 ml of dried toluene was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution, followed by allowing the reaction to proceed at -78° C. to -60° C. for 15 hours. Thereafter, the same procedures as in Example 14 were followed to obtain muscone having an optical rotation of +11.8° (at 21° C., c 5.13, MeOH) and an optical purity of 100 %ee in a chemical yield of 90 mol %.
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Synthesis routes and methods V

Procedure details

Mixed in 20 mL of a phosphate buffer (pH 7) were 2.0 g of dl-3-methylcyclopentadecene-1-yl acetate as obtained in Example 1 (a) and 1.0 g (50 wt. % relative to the substrate) of the immobilized enzyme (Novozyme 435) originating from Candida antarctica, followed by vigorous shaking at 55° C. for 2 days. After the reaction, 20 mL of hexane was added to the reaction solution for extraction, and analysis of the hexane layer showed that the conversion of the substrate was 69.8% and that 3-methylcyclopentadecanone was produced, while 3-methylcyclopentadecene-1-yl acetate remained. The hexane solution was purified by silica-gel column chromatography, and 3-methylcyclopentadecanone, as produced by hydrolyzing a portion of the remained 3-methylcyclopentadecene-1-yl acetate by the conventional method, was subjected to determination of the optical purity by HPLC and identified as the (S) isomer with 90.8% ee of optical purity. Also, 3-methylcyclopentadecanone, a enzymatic hydrolysate of the substrate, was subjected to determination of the optical purity and identified as the (R) isomer with 42.6% ee of optical purity.
Name
3-methylcyclopentadecene-1-yl acetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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